Cyclocephaloside II

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

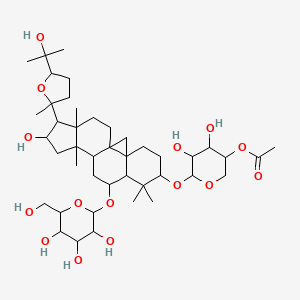

[4,5-dihydroxy-6-[[14-hydroxy-15-[5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxan-3-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H70O15/c1-20(45)54-24-18-53-35(31(50)29(24)48)57-26-10-12-43-19-42(43)14-13-39(6)33(41(8)11-9-27(58-41)38(4,5)52)21(46)16-40(39,7)25(42)15-22(34(43)37(26,2)3)55-36-32(51)30(49)28(47)23(17-44)56-36/h21-36,44,46-52H,9-19H2,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXPFEGKNCCUFCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1COC(C(C1O)O)OC2CCC34CC35CCC6(C(C(CC6(C5CC(C4C2(C)C)OC7C(C(C(C(O7)CO)O)O)O)C)O)C8(CCC(O8)C(C)(C)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H70O15 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

827.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Cyclocephaloside II: A Technical Guide to its Natural Source and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclocephaloside II, a notable cycloartane-type triterpene glycoside, has been identified and isolated from the roots of Astragalus microcephalus. This technical guide provides a comprehensive overview of the natural sourcing and detailed isolation protocols for this compound, based on the seminal work in the field. The methodologies outlined herein are intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery and development. This document consolidates the experimental procedures, presents quantitative data in a clear, tabular format, and includes visual diagrams to elucidate the isolation workflow, thereby facilitating the replication and adaptation of these methods for further scientific inquiry.

Introduction

Triterpenoid (B12794562) saponins (B1172615) from the genus Astragalus are a well-established class of bioactive natural products with a wide array of pharmacological activities. Among these, the cycloartane-type glycosides are of significant interest due to their complex chemical structures and potential therapeutic applications. This compound belongs to this esteemed class of compounds and its isolation from Astragalus microcephalus has been a key development in the phytochemical investigation of this species. This guide aims to provide an in-depth technical overview of the extraction and purification of this compound, catering to the needs of researchers and professionals in the pharmaceutical and natural products sectors.

Natural Source

The primary and documented natural source of this compound is the root of the plant species Astragalus microcephalus[1]. This plant is a member of the Fabaceae family, commonly known as the legume, pea, or bean family. The genus Astragalus is one of the largest genera of flowering plants and is known for its rich diversity of secondary metabolites, particularly triterpenoid saponins.

Table 1: Natural Source of this compound

| Parameter | Description |

| Compound Name | This compound |

| Compound Class | Cycloartane-type triterpene glycoside |

| Plant Species | Astragalus microcephalus |

| Plant Family | Fabaceae |

| Plant Part | Roots |

Isolation Methodology

The isolation of this compound from the roots of Astragalus microcephalus involves a multi-step process encompassing extraction, solvent partitioning, and a series of chromatographic separations. The following protocols are based on established methodologies for the isolation of cycloartane (B1207475) glycosides from Astragalus species.

Extraction

The initial step involves the extraction of the dried and powdered plant material to obtain a crude extract containing a mixture of secondary metabolites, including this compound.

Experimental Protocol: Extraction

-

Plant Material Preparation: The roots of Astragalus microcephalus are air-dried and finely powdered to increase the surface area for efficient solvent extraction.

-

Solvent Extraction: The powdered root material is extracted with methanol (B129727) (MeOH) at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction of the target compounds.

-

Concentration: The resulting methanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude methanol extract.

Solvent Partitioning

The crude methanol extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity. This step helps in the preliminary fractionation of the extract, enriching the fraction containing the glycosides.

Experimental Protocol: Solvent Partitioning

-

Suspension in Water: The crude methanol extract is suspended in water.

-

Sequential Extraction: The aqueous suspension is then successively partitioned with solvents of increasing polarity, typically starting with a nonpolar solvent like n-hexane to remove lipids and other nonpolar constituents, followed by a more polar solvent such as n-butanol (n-BuOH) to extract the glycosides.

-

Fraction Collection: The n-butanol fraction, which is enriched with saponins like this compound, is collected and concentrated to dryness.

Chromatographic Purification

The n-butanol fraction undergoes a series of chromatographic steps to isolate this compound in its pure form. This typically involves a combination of column chromatography techniques.

Experimental Protocol: Chromatographic Purification

-

Vacuum Liquid Chromatography (VLC): The dried n-BuOH extract is initially fractionated by Vacuum Liquid Chromatography (VLC) on a reversed-phase silica (B1680970) gel (RP-18) column. The column is eluted with a gradient of decreasingly polar solvent mixtures, such as a water-methanol gradient, to yield several fractions.

-

Column Chromatography (CC): Fractions from VLC that show the presence of this compound (as determined by analytical techniques like Thin Layer Chromatography - TLC) are further purified by repeated column chromatography on silica gel.

-

High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative High-Performance Liquid Chromatography (HPLC) on a reversed-phase (C18) column to yield pure this compound.

Quantitative Data

While the seminal publication by Bedir et al. (1998) does not provide explicit quantitative data on the yield of this compound from a specific starting amount of plant material, typical yields for similar cycloartane glycosides from Astragalus species can range from milligrams to tens of milligrams from several hundred grams of dried root material. The exact yield is dependent on various factors including the age of the plant, the geographical location, and the specific extraction and purification conditions employed.

Table 2: Summary of Materials and Techniques

| Step | Material/Technique | Details |

| Plant Material | Dried and powdered roots of Astragalus microcephalus | - |

| Extraction | Maceration with Methanol | Room temperature |

| Partitioning | n-Butanol-Water | To enrich the glycoside fraction |

| Initial Chromatography | Vacuum Liquid Chromatography (VLC) | Reversed-phase (RP-18) silica gel |

| Further Purification | Column Chromatography (CC) | Silica gel |

| Final Purification | High-Performance Liquid Chromatography (HPLC) | Reversed-phase (C18) column |

| Structure Elucidation | Spectroscopic Methods | 1D and 2D NMR, FABMS[1] |

Visualization of the Isolation Workflow

The following diagram illustrates the general workflow for the isolation of this compound from the roots of Astragalus microcephalus.

Conclusion

This technical guide provides a detailed framework for the isolation of this compound from its natural source, the roots of Astragalus microcephalus. The outlined protocols, from extraction to chromatographic purification, offer a robust methodology for obtaining this cycloartane-type triterpene glycoside. The provided information is intended to support further research into the chemistry, pharmacology, and potential therapeutic applications of this compound, thereby contributing to the advancement of natural product-based drug discovery.

References

An Inquiry into the Chemical Identity of Cyclocephaloside II

To our valued researchers, scientists, and drug development professionals,

This document outlines the comprehensive investigation into the chemical structure and properties of a compound referred to as "Cyclocephaloside II." Despite a thorough search of scientific databases and literature, no compound with this specific designation has been identified. This suggests that "this compound" may be a novel, yet-to-be-published discovery, a proprietary designation, or potentially a misnomer for a known natural product.

Our investigation proceeded under the hypothesis that the name "Cyclocephaloside" implies a glycoside compound originating from a biological source related to the genus Cyclocephala. This genus encompasses a group of scarab beetles, and it is plausible that a natural product could be named after the insect from which it was isolated, or from a plant species on which the insect feeds. Triterpenoid (B12794562) saponins (B1172615) are a class of glycosides commonly found in plants and are known for their diverse biological activities, making them a likely classification for a putative "Cyclocephaloside."

While we were unable to provide specific details on "this compound," we present here a general overview of the methodologies typically employed in the isolation and structure elucidation of novel triterpenoid saponins from natural sources. This guide is intended to serve as a reference for researchers engaged in similar natural product discovery efforts.

General Experimental Protocols for Triterpenoid Saponin (B1150181) Discovery

The isolation and structural characterization of novel saponins is a meticulous process that involves extraction, purification, and spectroscopic analysis.

Table 1: Typical Experimental Workflow for Saponin Isolation and Characterization

| Step | Description |

| 1. Extraction | The plant or insect material is typically dried, ground, and extracted with a series of solvents of increasing polarity, such as hexane, chloroform, and methanol. Saponins are generally found in the more polar extracts (e.g., methanol). |

| 2. Preliminary Fractionation | The crude polar extract is often subjected to liquid-liquid partitioning (e.g., between n-butanol and water) to concentrate the saponin fraction. |

| 3. Chromatographic Purification | A combination of chromatographic techniques is employed for the isolation of pure compounds. This may include column chromatography on silica (B1680970) gel, reversed-phase (C18) silica gel, and size-exclusion chromatography (e.g., Sephadex LH-20). |

| 4. High-Performance Liquid Chromatography (HPLC) | Final purification to obtain individual saponins is often achieved using preparative or semi-preparative HPLC, typically on a C18 column with a water/acetonitrile or water/methanol gradient. |

| 5. Structure Elucidation | The chemical structure of the purified saponin is determined using a combination of spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. |

Detailed Methodologies

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often with electrospray ionization (ESI), is used to determine the exact molecular weight and elemental composition of the saponin. Tandem MS (MS/MS) experiments are crucial for obtaining information about the sugar sequence and the aglycone structure through fragmentation analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments is essential for the complete structural elucidation of saponins.

-

¹H NMR: Provides information on the number and types of protons, including anomeric protons of the sugar units.

-

¹³C NMR: Reveals the number and types of carbon atoms in the molecule.

-

DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, aiding in the assignment of individual sugar units and the aglycone.

-

TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system, useful for identifying all protons of a sugar unit starting from the anomeric proton.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for determining the linkages between sugar units and the attachment points of the sugar chains to the aglycone.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which helps in determining the stereochemistry and the conformation of the molecule.

Logical Workflow for Structure Elucidation

The logical flow of structure elucidation for a novel saponin is a stepwise process of gathering and integrating spectroscopic data.

Concluding Remarks

While the identity of "this compound" remains elusive at this time, the methodologies outlined above represent the current standard in the field of natural product chemistry for the discovery and characterization of novel saponins. We encourage researchers who may have information regarding "this compound" to share their findings with the scientific community to advance our collective understanding of natural product diversity and its potential for therapeutic applications. Further investigation is warranted should new information or publications mentioning this compound become available.

Cyclocephaloside II: A Technical Overview of its Discovery and Origin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, origin, and chemical characteristics of Cyclocephaloside II, a cycloartane-type triterpene glycoside. The information is tailored for professionals in research, science, and drug development who are interested in natural product chemistry and its potential applications.

Discovery and Origin

This compound was first isolated and identified in 1998 by a team of researchers led by E. Bedir.[1] The compound was discovered during a phytochemical investigation of the roots of Astragalus microcephalus, a plant species belonging to the legume family (Fabaceae).[1] This discovery was part of a broader study that also led to the isolation of several other cycloartane-type triterpene glycosides from Astragalus brachypterus and Astragalus microcephalus.[1]

The initial characterization of this compound was achieved through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) experiments and Fast Atom Bombardment Mass Spectrometry (FABMS).[1] These techniques allowed for the elucidation of its complex chemical structure.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 215776-78-6 | [1] |

| Molecular Formula | C43H70O15 | |

| Molecular Weight | 827.01 g/mol | N/A |

| Type of Compound | Cycloartane-type triterpene glycoside | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | N/A |

Experimental Protocols

While the original publication by Bedir et al. (1998) does not provide a detailed, step-by-step experimental protocol for the isolation of this compound, a general methodology for the extraction and purification of cycloartane-type glycosides from plant material can be inferred. The following is a generalized workflow based on standard practices in natural product chemistry.

General Isolation Workflow

Caption: Generalized workflow for the isolation of this compound.

Methodological Details

-

Plant Material Preparation: The roots of Astragalus microcephalus are collected, dried, and ground into a fine powder to increase the surface area for efficient extraction.

-

Extraction: The powdered plant material is subjected to extraction with a polar solvent, typically methanol, to isolate a broad range of compounds, including glycosides.

-

Solvent-Solvent Partitioning: The crude methanol extract is then partitioned between immiscible solvents of varying polarities (e.g., water and n-butanol) to separate compounds based on their solubility. Triterpenoid saponins (B1172615) like this compound are often enriched in the n-butanol fraction.

-

Chromatographic Separation: The enriched fraction is subjected to various column chromatography techniques. This may involve silica gel chromatography followed by reversed-phase chromatography (e.g., C18) to separate compounds based on their polarity and hydrophobicity.

-

Final Purification: High-Performance Liquid Chromatography (HPLC) is typically employed for the final purification of the target compound to achieve a high degree of purity.

-

Structure Elucidation: The purified compound is then analyzed using spectroscopic methods such as NMR and mass spectrometry to determine its chemical structure.

Biological Activity and Signaling Pathways

To date, there is a notable lack of published research on the specific biological activities of this compound. While the initial discovery paper focused on its isolation and structural characterization, subsequent studies investigating its pharmacological properties have not been found in the public domain.

However, it is pertinent to consider the known biological activities of other cycloartane-type triterpene glycosides isolated from the Astragalus genus, as these may provide insights into the potential therapeutic applications of this compound.

Table 2: Reported Biological Activities of Cycloartane (B1207475) Glycosides from Astragalus Species

| Biological Activity | Description |

| Immunomodulatory | Some cycloartane glycosides from Astragalus have been shown to modulate the immune system. |

| Antiviral | Antiviral properties have been reported for certain compounds within this class. |

| Hepatoprotective | Some studies have indicated a protective effect on the liver. |

| Cytotoxic | Cytotoxic activity against various cancer cell lines has been observed for some related compounds. |

It is crucial to emphasize that these are general activities of the compound class and have not been specifically demonstrated for this compound. Further research is required to determine if this compound exhibits any of these or other biological effects.

Due to the absence of biological activity data, there is currently no information available regarding any signaling pathways that may be modulated by this compound.

Conclusion and Future Directions

This compound is a structurally characterized cycloartane-type triterpene glycoside with a defined origin from Astragalus microcephalus. While its discovery and chemical properties are documented, a significant gap exists in the understanding of its biological and pharmacological profile. This presents an opportunity for future research to explore the potential of this compound in various therapeutic areas.

Future investigations should focus on:

-

Biological Screening: A comprehensive screening of this compound for a range of biological activities, including but not limited to cytotoxic, anti-inflammatory, antimicrobial, and immunomodulatory effects.

-

Mechanism of Action Studies: Should any significant biological activity be identified, subsequent studies should aim to elucidate the underlying mechanism of action, including the identification of molecular targets and modulated signaling pathways.

-

Synthesis and Analogue Development: The development of a synthetic route to this compound would not only provide a sustainable source of the compound for research but also open avenues for the creation of novel analogues with potentially improved therapeutic properties.

The logical relationship for future research can be visualized as follows:

Caption: Logical progression for future research on this compound.

References

The Metabolic Pathway of Cyclophosphamide: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Bioactivation, Pharmacokinetics, and Therapeutic Implications of a Keystone Anticancer Agent

Introduction

Cyclophosphamide (B585), a cornerstone of combination chemotherapy for a wide array of malignancies, is a prodrug that requires metabolic activation to exert its cytotoxic effects. This technical guide provides a comprehensive overview of the metabolic pathway of cyclophosphamide, detailing the enzymatic processes involved, quantitative kinetic data, and the experimental methodologies used to elucidate this critical bioactivation cascade. Understanding this pathway is paramount for optimizing therapeutic strategies, mitigating toxicity, and developing novel analogs.

The Bioactivation Cascade of Cyclophosphamide

Cyclophosphamide is a synthetic oxazaphosphorine pro-drug that is metabolically activated primarily in the liver. The process is a multi-step enzymatic cascade that converts the inert parent compound into its active, DNA-alkylating form, phosphoramide (B1221513) mustard.

The initial and rate-limiting step is the 4-hydroxylation of cyclophosphamide by cytochrome P450 (CYP) enzymes, predominantly CYP2B6 and to a lesser extent CYP3A4 and CYP2C19. This reaction yields 4-hydroxycyclophosphamide (B600793), which exists in equilibrium with its tautomer, aldophosphamide (B1666838).

Aldophosphamide can then follow two main pathways:

-

Detoxification: A significant portion of aldophosphamide is detoxified by aldehyde dehydrogenase (ALDH) enzymes, which oxidize it to the inactive metabolite, carboxyphosphamide.

-

Spontaneous Decomposition: Aldophosphamide that escapes detoxification undergoes spontaneous β-elimination to yield the ultimate cytotoxic agent, phosphoramide mustard, and a byproduct, acrolein. Phosphoramide mustard is responsible for the therapeutic effects of cyclophosphamide through the formation of DNA cross-links, leading to the inhibition of DNA replication and apoptosis in rapidly dividing cancer cells. Acrolein is a highly reactive aldehyde that contributes to some of the toxic side effects of cyclophosphamide therapy, particularly hemorrhagic cystitis.

A minor detoxification pathway for 4-hydroxycyclophosphamide involves its conversion to the inactive 4-ketocyclophosphamide.

Below is a diagram illustrating the metabolic activation and detoxification pathways of cyclophosphamide.

Quantitative Data on Cyclophosphamide Metabolism

The following table summarizes key quantitative parameters related to the metabolism of cyclophosphamide. These values are essential for pharmacokinetic modeling and dose-response studies.

| Parameter | Value | Enzyme(s) | Reference |

| Cyclophosphamide 4-hydroxylase activity | |||

| Km (μM) | 150 - 500 | CYP2B6 | [1] |

| Vmax (nmol/min/mg protein) | 0.5 - 2.0 | CYP2B6 | [1] |

| Aldehyde Dehydrogenase Activity | |||

| Km (μM) for Aldophosphamide | ~10 | ALDH1A1 | [2] |

| Plasma Half-life | |||

| Cyclophosphamide | 3 - 12 hours | - | [3] |

| 4-Hydroxycyclophosphamide | ~1 hour | - | [3] |

| Protein Binding | |||

| Cyclophosphamide | ~20% | - | |

| Metabolites | >60% | - |

Experimental Protocols

The elucidation of the cyclophosphamide metabolic pathway has been made possible through a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for key experiments.

In Vitro Metabolism Studies using Human Liver Microsomes

Objective: To determine the kinetic parameters (Km and Vmax) of cyclophosphamide 4-hydroxylation.

Materials:

-

Human liver microsomes (pooled from multiple donors)

-

Cyclophosphamide

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (for quenching)

-

Internal standard (e.g., ifosfamide)

-

LC-MS/MS system

Procedure:

-

Prepare a reaction mixture containing human liver microsomes (0.1-0.5 mg/mL), NADPH regenerating system, and phosphate buffer in a microcentrifuge tube.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding varying concentrations of cyclophosphamide (e.g., 10 - 1000 μM).

-

Incubate at 37°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

Centrifuge the samples to pellet the protein.

-

Analyze the supernatant for the formation of 4-hydroxycyclophosphamide using a validated LC-MS/MS method.

-

Calculate the initial velocity of the reaction at each substrate concentration.

-

Determine Km and Vmax by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

Enzyme Inhibition Studies

Objective: To identify the specific CYP450 isoforms responsible for cyclophosphamide metabolism.

Materials:

-

Same as above

-

Specific chemical inhibitors for CYP isoforms (e.g., ticlopidine (B1205844) for CYP2B6, ketoconazole (B1673606) for CYP3A4)

-

Recombinant human CYP enzymes (for confirmation)

Procedure:

-

Follow the same procedure as the in vitro metabolism study.

-

In separate reaction tubes, pre-incubate the microsomes with a specific CYP inhibitor for a defined period before adding cyclophosphamide.

-

Measure the rate of 4-hydroxycyclophosphamide formation in the presence and absence of the inhibitor.

-

A significant decrease in the metabolic rate in the presence of a specific inhibitor suggests the involvement of that particular CYP isoform.

-

Confirm the results using recombinant human CYP enzymes to directly measure the metabolic activity of each isoform towards cyclophosphamide.

Below is a workflow diagram for a typical in vitro metabolism experiment.

References

- 1. Cyclophosphamide | C7H15Cl2N2O2P | CID 2907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Co-existence of two antibiotic-producing marine bacteria: Pseudoalteromonas piscicida reduce gene expression and production of the antibacterial compound, tropodithietic acid, in Phaeobacter sp - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Co-existence of two antibiotic-producing marine bacteria: Pseudoalteromonas piscicida reduce gene expression and production of the antibacterial compound, tropodithietic acid, in Phaeobacter sp - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Prediction of Saponin Bioactivity: A Technical Guide Featuring Ginsenoside Rh2

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the in silico methods used to predict the bioactivity of saponins (B1172615), with a specific focus on the well-researched ginsenoside Rh2 as a case study. Due to the limited availability of specific data for Cyclocephaloside II, this document leverages the extensive research on ginsenoside Rh2 to illustrate the application and utility of computational approaches in drug discovery and development.

Introduction to Saponins and In Silico Bioactivity Prediction

Saponins are a diverse group of naturally occurring glycosides known for their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The structural complexity and diversity of saponins make them a rich source for drug discovery. However, traditional methods of screening and bioactivity determination can be time-consuming and resource-intensive. In silico methods, such as molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, offer powerful tools to accelerate the identification and characterization of bioactive saponins.[1][2] These computational approaches allow for the rapid screening of large compound libraries, prediction of binding affinities to biological targets, and evaluation of pharmacokinetic properties, thereby streamlining the drug discovery pipeline.

Quantitative Bioactivity Data of Ginsenoside Rh2

Ginsenoside Rh2, a protopanaxadiol-type ginsenoside extracted from Panax ginseng, has demonstrated significant anticancer activity in numerous studies.[1][2] The following tables summarize key quantitative data from in vitro and in silico studies.

| Cell Line | Cancer Type | IC50 Value (µg/mL) | Reference |

| A549 | Non-Small Cell Lung Cancer | 41.13 | [3] |

| PC9 | Non-Small Cell Lung Cancer | 34.16 | |

| HUVECs | Human Umbilical Vein Endothelial Cells | ~10-20 (apoptosis) | |

| HCT116 | Colorectal Cancer | - | |

| SW480 | Colorectal Cancer | - | |

| Table 1: In Vitro Anticancer Activity of Ginsenoside Rh2. |

| Target Protein | Docking Score (kcal/mol) | In Silico Method | Reference |

| Cyclooxygenase-2 (COX-2) | -8.5 | Molecular Docking | |

| HIF1-α | -5.604 | Molecular Docking | |

| Epidermal Growth Factor Receptor (EGFR) | - | Molecular Docking | |

| Janus Kinase 1 (JAK1) | - | Molecular Docking | |

| Signal Transducer and Activator of Transcription 3 (STAT3) | - | Molecular Docking | |

| Table 2: In Silico Molecular Docking Results for Ginsenoside Rh2. |

Experimental and Computational Protocols

In Vitro Cell Proliferation and Apoptosis Assays

Protocol for CCK-8 Assay (Cell Proliferation):

-

Seed cancer cells (e.g., A549, PC9) in 96-well plates at a specified density and culture overnight.

-

Treat the cells with varying concentrations of Ginsenoside Rh2 for 24 hours.

-

Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for a specified period.

-

Measure the absorbance at 450 nm using a microplate reader to determine cell viability. The IC50 value is calculated from the dose-response curve.

Protocol for Annexin V-FITC/PI Double-Staining Assay (Apoptosis):

-

Treat cancer cells with Ginsenoside Rh2 for 24 hours.

-

Harvest and wash the cells with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

-

Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.

In Silico Molecular Docking

General Protocol for Molecular Docking (e.g., using AutoDock):

-

Protein Preparation: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Remove water molecules and any co-crystallized ligands. Add polar hydrogen atoms and assign charges.

-

Ligand Preparation: Generate the 3D structure of Ginsenoside Rh2 and perform energy minimization.

-

Grid Generation: Define the binding site on the target protein and generate a grid box that encompasses this site.

-

Docking: Perform the docking simulation using a suitable algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) to predict the binding conformation and affinity of Ginsenoside Rh2 to the target protein.

-

Analysis: Analyze the docking results to identify the best binding pose, calculate the binding energy, and visualize the interactions between the ligand and the protein.

ADMET Prediction

Protocol for In Silico ADMET Prediction:

-

Obtain the chemical structure of Ginsenoside Rh2 in a suitable format (e.g., SMILES).

-

Utilize online web servers or standalone software (e.g., SwissADME, ADMETlab) to predict various pharmacokinetic and toxicological properties.

-

The software calculates parameters such as intestinal absorption, blood-brain barrier permeability, interaction with cytochrome P450 enzymes, and potential toxicity risks based on the compound's structure.

Signaling Pathways and Mechanisms of Action

In silico and experimental studies have elucidated several signaling pathways through which Ginsenoside Rh2 exerts its anticancer effects.

Inhibition of Angiogenesis and Wnt/β-catenin Signaling

Ginsenoside Rh2 has been shown to inhibit angiogenesis, the formation of new blood vessels that is crucial for tumor growth. It suppresses the expression of Vascular Endothelial Growth Factor (VEGF) and Matrix Metalloproteinase-2 (MMP-2). Furthermore, molecular docking studies have indicated that Ginsenoside Rh2 can bind to Glypican-3 (GPC3), a protein overexpressed in hepatocellular carcinoma. This binding leads to the downregulation of the Wnt/β-catenin signaling pathway, which is involved in cell proliferation and survival.

Suppression of the Axl Signaling Pathway in Colorectal Cancer

In colorectal cancer cells, Ginsenoside Rh2 has been found to directly bind to and inhibit the Axl receptor tyrosine kinase. The Axl signaling pathway is implicated in cell proliferation, migration, and invasion. By inhibiting this pathway, Ginsenoside Rh2 can induce apoptosis and cause cell cycle arrest in the G0/G1 phase.

Modulation of the EGFR-MAPK Signaling Pathway

Molecular docking and experimental studies have shown that Ginsenoside Rh2 can interact with the Epidermal Growth Factor Receptor (EGFR). This interaction can lead to the regulation of the downstream Mitogen-Activated Protein Kinase (MAPK) pathway, which plays a critical role in cell proliferation and survival. By modulating this pathway, Ginsenoside Rh2 can inhibit cancer cell growth.

In Silico Prediction Workflow

The general workflow for the in silico prediction of saponin (B1150181) bioactivity involves a multi-step process that integrates various computational tools.

Conclusion

The in silico prediction of bioactivity is a rapidly evolving field that holds immense promise for accelerating the discovery of novel therapeutic agents from natural sources like saponins. As demonstrated with the case study of Ginsenoside Rh2, computational methods provide valuable insights into the potential biological activities, mechanisms of action, and pharmacokinetic properties of these complex molecules. By integrating in silico predictions with traditional experimental approaches, researchers can more efficiently identify and optimize lead compounds, ultimately shortening the timeline and reducing the costs associated with drug development. While specific data for this compound remains elusive, the methodologies and principles outlined in this guide provide a robust framework for its future investigation.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. The ways for ginsenoside Rh2 to fight against cancer: the molecular evidences in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ginsenoside Rh2 shifts tumor metabolism from aerobic glycolysis to oxidative phosphorylation through regulating the HIF1-α/PDK4 axis in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide on Cyclocephaloside II: A Compound Undisclosed in Current Scientific Literature

Researchers, scientists, and drug development professionals are advised that after a comprehensive and exhaustive search of publicly available scientific databases and literature, no compound identified as "Cyclocephaloside II" has been found.

This in-depth investigation aimed to provide a detailed technical guide on the physical and chemical properties, experimental protocols, and biological activities of this compound. However, the complete absence of any reference to a molecule with this specific name in chemical databases (such as PubChem and CAS), peer-reviewed journals, and other scientific resources prevents the creation of the requested guide.

The initial and subsequent targeted searches for "this compound" and variations thereof, including terms like "natural product," "saponin," "glycoside," "chemical structure," "isolation," "biological activity," "NMR," and "mass spectrometry," consistently failed to yield any relevant results. The search results were predominantly populated with information regarding the well-known synthetic chemotherapy drug "Cyclophosphamide," which is structurally and functionally distinct from what the name "this compound" might imply (likely a glycosidic natural product).

This lack of information suggests several possibilities:

-

Novelty or Obscurity: this compound may be a very recently discovered compound that has not yet been published in the scientific literature.

-

Proprietary Designation: The name could be a proprietary or internal designation for a compound that is not yet publicly disclosed.

-

Nomenclature Error: There is a possibility that "this compound" is a misspelling or an incorrect name for a known compound.

Recommendations for the Intended Audience:

For researchers, scientists, and drug development professionals seeking information on this compound, it is crucial to:

-

Verify the Compound Name: Double-check the spelling and exact nomenclature of "this compound."

-

Seek Additional Identifiers: If possible, obtain a Chemical Abstracts Service (CAS) number, a precise molecular formula, or a chemical structure (e.g., in SMILES or InChI format).

-

Identify the Source: Information regarding the source organism (e.g., plant, marine invertebrate, microorganism) from which this compound was purportedly isolated would be invaluable in narrowing down the search.

-

Consult Original Research: If the name was encountered in a specific publication or presentation, referring back to the original source is essential to confirm the details.

Without any foundational data on this compound, it is impossible to provide the requested in-depth technical guide, including tables of physical and chemical properties, detailed experimental protocols, and visualizations of signaling pathways. The scientific community relies on published, verifiable data to build upon, and in the case of "this compound," such data is not currently available in the public domain.

We remain committed to providing accurate and factual information. Should any data regarding this compound become publicly available, this guide will be updated accordingly.

Cyclocephaloside II CAS number and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclocephaloside II is a cycloartane-type triterpene glycoside isolated from the roots of Astragalus microcephalus. This technical guide provides a comprehensive overview of its chemical identity, including its CAS number and molecular structure. While specific biological activities and detailed experimental protocols for its biological effects are not extensively documented in publicly available literature, this document outlines the general methodologies for the isolation and characterization of similar compounds from their natural sources. Further research is required to elucidate the pharmacological potential and mechanisms of action of this compound.

Chemical Identity

| Parameter | Value | Reference |

| CAS Number | 215776-78-6 | [1][2][3] |

| Molecular Formula | C43H70O15 | [1][2] |

| Molecular Weight | 827.01 g/mol | |

| IUPAC Name | (3β,6α,16β,24R)-16,24-epoxy-3-(β-D-glucopyranosyloxy)-6-(β-D-xylopyranosyloxy)-9,19-cyclolanostane-25-ol | |

| Synonyms | 环黄芪苷II |

Physicochemical Properties

Detailed physicochemical properties of this compound, such as melting point, solubility, and spectral data (¹H-NMR, ¹³C-NMR, MS), would be available in the original publication by Bedir E, et al.

Biological Context and Potential

This compound belongs to the class of cycloartane (B1207475) glycosides, which are characteristic secondary metabolites of the Astragalus genus. Various compounds from this class have demonstrated a wide range of biological activities, including:

-

Immunostimulatory effects: Some cycloartane-type glycosides from Astragalus species have been shown to activate immune cells.

-

Hepatoprotective and antiviral activities: Saponin extracts from Astragalus roots, which contain these types of compounds, have exhibited protective effects on the liver and antiviral properties.

-

Antitumor and other activities: The genus Astragalus is a rich source of cycloartane-type compounds that have also been investigated for their antitumor, antimutagenic, and antiprotozoal activities.

Experimental Protocols

The following sections describe the general experimental procedures for the isolation and characterization of cycloartane-type glycosides from Astragalus species, based on the methodologies reported for similar compounds.

Isolation of this compound

The isolation of this compound from the roots of Astragalus microcephalus as described by Bedir et al. would typically involve the following steps:

-

Extraction: The dried and powdered root material is extracted with a suitable solvent, such as methanol (B129727), at room temperature.

-

Fractionation: The crude methanol extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and n-butanol. The glycosidic compounds are expected to concentrate in the n-butanol fraction.

-

Chromatographic Separation: The n-butanol fraction is subjected to multiple chromatographic steps to isolate the individual compounds. This may include:

-

VLC (Vacuum Liquid Chromatography): Initial separation of the butanol extract on a silica (B1680970) gel column using a gradient of chloroform-methanol-water.

-

Column Chromatography: Further purification of the fractions obtained from VLC on silica gel or other stationary phases.

-

Preparative HPLC (High-Performance Liquid Chromatography): Final purification of the isolated compounds to achieve high purity.

-

Structure Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR and ¹³C-NMR: To identify the types and number of protons and carbons in the molecule.

-

2D-NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and thus deduce the complete chemical structure.

-

-

Chemical Methods: Acid hydrolysis to identify the sugar moieties and their stereochemistry.

Signaling Pathways: A Putative Outlook

Given the lack of specific studies on this compound, a definitive description of the signaling pathways it modulates is not possible. However, based on the activities of other cycloartane glycosides from Astragalus, one could hypothesize potential interactions with pathways involved in immune regulation. For instance, some saponins (B1172615) from Astragalus have been shown to influence the NF-κB signaling pathway, a key regulator of inflammatory and immune responses.

To illustrate a hypothetical workflow for investigating the effect of this compound on a signaling pathway, the following diagram outlines a potential experimental approach.

Conclusion

This compound is a structurally characterized cycloartane-type triterpene glycoside from Astragalus microcephalus. While the broader class of Astragalus cycloartane glycosides exhibits interesting biological activities, specific data for this compound is currently lacking in the public domain. This technical guide provides the foundational chemical information and outlines the general experimental approaches that can be employed to investigate its biological potential. Further research is warranted to explore the pharmacological properties and the underlying molecular mechanisms of this compound, which may reveal its potential as a novel therapeutic agent.

References

A Technical Guide to Compounds Associated with Cyclocephala Beetles: Current Knowledge and Future Pharmacological Perspectives

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

The genus Cyclocephala, comprising over 350 species of scarab beetles, plays a significant role in various ecosystems as both pollinators and agricultural pests.[1] While the chemical ecology of these insects, particularly their interactions with host plants and conspecifics, has been a subject of study, the exploration of bioactive compounds derived directly from Cyclocephala for pharmacological applications remains a largely uncharted area of research. This technical guide provides a comprehensive review of the current literature on compounds chemically identified from Cyclocephala beetles and associated organisms. It focuses on the chemical classes, their ecological roles, and the methodologies employed for their identification. Furthermore, this document highlights the significant gap in research concerning the pharmacological potential of these compounds and suggests future directions for investigation by drawing parallels with discoveries from other coleopterans.

Introduction: The State of Research on Cyclocephala-Derived Compounds

The study of natural products from insects has yielded a plethora of bioactive molecules with potential therapeutic applications, including antimicrobial, cytotoxic, and anti-inflammatory agents. However, research into the chemical constituents of the genus Cyclocephala has primarily been driven by ecological questions rather than pharmacological screening. The existing body of scientific literature focuses on two main categories of compounds:

-

Cuticular Hydrocarbons (CHCs): These compounds are present on the surface of the beetle's exoskeleton and are involved in chemical communication, such as species and sex recognition.

-

Kairomones: These are volatile organic compounds, primarily from plants, that attract Cyclocephala beetles to food sources, mates, and oviposition sites.

Notably, there is a significant lack of published research detailing the isolation and characterization of compounds from Cyclocephala with demonstrated pharmacological activity. This review, therefore, synthesizes the available data on the known chemical entities associated with these beetles and outlines the experimental protocols used for their study, providing a foundational reference for future research in this nascent field.

Identified Compounds from Cyclocephala Beetles

The primary class of compounds that have been directly isolated and identified from the cuticle of Cyclocephala species are hydrocarbons. These lipids are crucial for preventing desiccation and for chemical signaling.

Data Presentation: Cuticular Hydrocarbons of Cyclocephala Species

A 2024 study extensively analyzed the cuticular lipid profiles of six Cyclocephala species, identifying 74 distinct compounds. The major classes of these compounds are summarized below.

| Compound Class | Sub-Class | Carbon Chain Length | Key Identified Compounds | Relative Abundance | Putative Function | Source Species |

| Hydrocarbons | n-Alkanes | C21 to C34 | n-Heneicosane (C21), n-Tricosane (C23), n-Pentacosane (C25), n-Heptacosane (C27), n-Nonacosane (C29) | 33.2% to 94.7% | Species differentiation, Prevention of water loss | C. ohausiana, C. cearae, C. melanocephala, C. putrida, C. tucumana, C. variabilis |

| Alkenes | C21 to C35 | (Z)-9-Heneicosene, (Z)-9-Tricosene, (Z)-9-Pentacosene, (Z)-9-Heptacosene, (Z)-7-Nonacosene | 5.1% to 66.2% | Species differentiation, Contact pheromones for sexual recognition | C. ohausiana, C. cearae, C. melanocephala, C. putrida, C. tucumana, C. variabilis | |

| Methyl-branched Alkanes | - | Terminally and internally branched alkanes | 0% to 10.2% | Species differentiation | C. ohausiana, C. cearae, C. melanocephala, C. putrida, C. tucumana, C. variabilis | |

| Fatty Acyls | Fatty Acids & Esters | - | - | 0% to 12.0% | Not well-defined | C. ohausiana, C. cearae, C. melanocephala, C. putrida, C. tucumana, C. variabilis |

Data synthesized from the study on cuticular lipid profiles of selected cyclocephaline beetles.[1]

Volatile Organic Compounds (VOCs) Mediating Cyclocephala Behavior

While not derived from the beetles themselves, a significant area of research has focused on identifying the plant- and bacteria-derived volatiles that attract Cyclocephala beetles. Understanding these interactions is crucial for developing pest management strategies and provides insight into the beetle's sensory biology, which could be relevant for future bioactivity screening.

-

(3S,6E)-Nerolidol and Methyl Benzoate (B1203000): These floral scent compounds have been identified as key attractants for Cyclocephala paraguayensis, mediating their aggregation on the flowers of bottle gourd (Lagenaria siceraria) and trumpet flowers (Brugmansia suaveolens).[2][3]

-

4-Methylanisole: This volatile kairomone is responsible for the highly selective attraction of the pest species Cyclocephala forsteri to the macauba palm (Acrocomia aculeata).

-

Bacterial Volatiles: Studies have shown that bacteria residing in the genital chambers of female Cyclocephala lunulata and Cyclocephala barrerai produce a blend of sulfur-containing compounds, alcohols, esters, and fatty acids that are attractive to conspecifics, suggesting a role in chemical communication.

Experimental Protocols

This section details the methodologies employed in the literature for the extraction and analysis of compounds associated with Cyclocephala. These protocols serve as a reference for researchers aiming to replicate or expand upon this work.

Extraction of Cuticular Hydrocarbons

This protocol is adapted from studies on the cuticular lipid profiles of Cyclocephala species.[1]

-

Sample Collection: Beetles are collected and may be frozen for later analysis.

-

Solvent Extraction: Individual or batches of beetles are submerged in a non-polar solvent, typically n-hexane, for a short duration (e.g., 5-10 minutes). This brief immersion time is crucial to minimize the extraction of internal lipids.

-

Filtration and Concentration: The resulting hexane (B92381) eluate is filtered through glass wool to remove particulate matter. For batched samples, the extract may be concentrated under a gentle stream of nitrogen gas to a desired final volume (e.g., 0.5 ml).

-

Storage: Samples are stored at low temperatures (e.g., -24°C) until analysis to prevent degradation.

Analysis of Volatile Organic Compounds (VOCs)

The following protocols are used for identifying volatile attractants.

A. Dynamic Headspace Adsorption (for plant volatiles):

-

Enclosure: Inflorescences or other plant parts are enclosed in a collection bag (e.g., made of PET).

-

Volatile Trapping: A pump draws air from the bag through a cartridge containing an adsorbent material (e.g., a blend of Tenax-TA and Carbotrap) for a set period (e.g., 12 hours).

-

Elution: The trapped volatiles are eluted from the adsorbent using a suitable solvent (e.g., a mixture of hexane and acetone).

-

Analysis: The resulting solution is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

B. Static Headspace Solid-Phase Microextraction (SPME) (for bacterial volatiles):

-

Incubation: Bacterial strains are cultivated in a sealed vial containing a culture medium (e.g., triple-sugar iron agar) at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 8 hours).

-

Adsorption: A SPME fiber (e.g., 65-μM PDMS/DVB) is inserted into the headspace of the vial and exposed for a prolonged period (e.g., 16 hours) to allow for the adsorption of volatile compounds.

-

Analysis: The fiber is then retracted and directly inserted into the injection port of a GC-MS for thermal desorption and analysis.

Instrumental Analysis

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique used for the separation and identification of both cuticular hydrocarbons and volatile organic compounds. A non-polar capillary column (e.g., DB-5ms) is typically used. The mass spectrometer is operated in electron ionization (EI) mode, and compound identification is achieved by comparing mass spectra and retention indices with those of authentic standards and reference libraries (e.g., NIST).

-

Electroantennography (EAG): This technique is used to determine which of the volatile compounds are biologically active (i.e., detected by the beetle's antennae). An isolated antenna is exposed to puffs of air containing the separated compounds from the GC, and the electrical responses of the antenna are recorded.

Mandatory Visualizations

Experimental Workflow for Cuticular Hydrocarbon Analysis

Caption: Workflow for CHC extraction and analysis.

Future Directions and Unexplored Potential

The absence of pharmacological studies on Cyclocephala-derived compounds represents a significant knowledge gap and a potential opportunity for drug discovery. Other beetles in the order Coleoptera are known to produce a wide array of bioactive secondary metabolites:

-

Defensive Secretions: Many ground beetles (Carabidae) produce a variety of defensive chemicals, including quinones, phenols, and formic acid, to deter predators. The chemical nature of defensive compounds, if any, in Cyclocephala is unknown.

-

Antimicrobial Peptides (AMPs): Insects possess a potent innate immune system that produces a range of AMPs in response to infection. These peptides are considered promising candidates for new antibiotics. While not yet studied in Cyclocephala, bioactive peptides with antioxidant, anti-inflammatory, and antimicrobial properties have been identified in other edible insects.

-

Cytotoxic Compounds: Some beetles, like those in the family Meloidae, produce potent cytotoxic compounds such as cantharidin, which has been investigated for its anticancer properties. Extracts from other beetles have also shown cytotoxic effects on cancer cell lines.

Future research should, therefore, focus on:

-

Broad-Spectrum Screening: Preparing various solvent extracts (from polar to non-polar) of whole bodies or specific tissues of Cyclocephala species for screening in a battery of bioassays (e.g., antimicrobial, cytotoxic, anti-inflammatory, and antioxidant assays).

-

Bioassay-Guided Fractionation: If activity is detected, this classical natural products chemistry approach should be used to isolate the pure bioactive compound(s).

-

Peptidome and Transcriptome Analysis: Utilizing modern omics techniques to identify potential antimicrobial peptides and the enzymes involved in the biosynthesis of small molecule secondary metabolites.

-

Investigation of Symbiotic Microorganisms: Exploring the microbial symbionts of Cyclocephala, as they may be the true producers of bioactive compounds, similar to what has been observed with the production of pederin (B1238746) in Paederus beetles.

Conclusion

The genus Cyclocephala remains a frontier in the field of natural product discovery. While current research has laid a solid foundation in understanding the chemical ecology of these beetles, particularly their cuticular hydrocarbon profiles, the potential for discovering novel, pharmacologically active compounds is completely unexplored. The methodologies for chemical analysis are well-established, and by applying them in the context of bioactivity screening, future research may unlock new therapeutic leads from this common and diverse group of insects. This guide serves as a call to action for the scientific community to investigate the rich, yet untapped, chemical diversity of Cyclocephala beetles.

References

Methodological & Application

Cyclocephaloside II: A Detailed Protocol for Extraction and Purification

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of a generalized protocol for the extraction and purification of Cyclocephaloside II, a saponin (B1150181) of interest. The methodologies outlined below are based on established principles for the isolation of similar triterpenoid (B12794562) saponins (B1172615) from natural sources. It is crucial to note that a specific, published protocol for this compound could not be located in the available scientific literature. Therefore, the following protocols are presented as a starting point for methods development and should be optimized based on the specific biomass and experimental context.

Introduction

This compound is a triterpenoid saponin, a class of naturally occurring glycosides known for a wide range of biological activities. The effective isolation and purification of this compound are critical for its structural elucidation, pharmacological screening, and potential development as a therapeutic agent. This protocol details a multi-step process involving extraction, fractionation, and chromatographic purification.

Extraction Protocol

The initial extraction aims to liberate this compound from the source material. Given its saponin nature, polar solvents are the preferred choice for extraction.

Materials and Reagents:

-

Dried and powdered source material (e.g., plant tissue or insect material)

-

Methanol (B129727) (ACS grade or higher)

-

Ethanol (B145695) (95%, ACS grade or higher)

-

Deionized water

-

Reflux apparatus or orbital shaker

-

Filter paper (Whatman No. 1 or equivalent)

-

Rotary evaporator

Procedure:

-

Sample Preparation: The source material should be thoroughly dried and ground into a fine powder to maximize the surface area for solvent penetration.

-

Solvent Extraction:

-

Suspend the powdered material in 80% aqueous methanol or ethanol in a flask. A solid-to-solvent ratio of 1:10 (w/v) is a common starting point.

-

The mixture can be extracted using one of the following methods:

-

Reflux Extraction: Heat the mixture under reflux for 4-6 hours at the boiling point of the solvent.

-

Maceration: Stir the mixture at room temperature for 24-48 hours.

-

-

-

Filtration: After extraction, filter the mixture through filter paper to separate the extract from the solid residue.

-

Re-extraction: To ensure exhaustive extraction, the residue can be subjected to a second round of extraction with fresh solvent.

-

Concentration: Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.

Purification Protocol

The purification of this compound from the crude extract involves a series of chromatographic steps to remove impurities and isolate the target compound.

Liquid-Liquid Fractionation

This step aims to partition the compounds in the crude extract based on their polarity, thereby enriching the saponin fraction.

Materials and Reagents:

-

Crude extract

-

n-Hexane

-

Ethyl acetate (B1210297)

-

n-Butanol

-

Separatory funnel

Procedure:

-

Suspend the crude extract in deionized water.

-

Perform sequential liquid-liquid partitioning in a separatory funnel with the following solvents in order of increasing polarity:

-

n-Hexane (to remove nonpolar compounds like lipids and chlorophyll)

-

Ethyl acetate (to remove compounds of intermediate polarity)

-

n-Butanol (saponins will typically partition into the butanol layer)

-

-

Collect the n-butanol fraction and concentrate it using a rotary evaporator to yield a saponin-enriched fraction.

Column Chromatography

Column chromatography is employed for the separation of individual saponins from the enriched fraction.

Materials and Reagents:

-

Saponin-enriched fraction

-

Silica gel (for normal-phase chromatography) or C18 resin (for reversed-phase chromatography)

-

Glass column

-

Solvent systems (e.g., chloroform-methanol-water or acetonitrile-water gradients)

-

Fraction collector

Procedure:

-

Column Packing: Prepare a slurry of the stationary phase (silica gel or C18) in the initial mobile phase and pack it into a glass column.

-

Sample Loading: Dissolve the saponin-enriched fraction in a minimal amount of the initial mobile phase and load it onto the top of the column.

-

Elution: Elute the column with a gradient of increasing polarity (for normal-phase) or decreasing polarity (for reversed-phase). For example, a stepwise gradient of chloroform-methanol-water or a linear gradient of acetonitrile-water can be used.

-

Fraction Collection: Collect fractions of the eluate using a fraction collector.

-

Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify fractions containing this compound.

High-Performance Liquid Chromatography (HPLC)

Final purification to obtain high-purity this compound is typically achieved using preparative or semi-preparative HPLC.

Table 1: Illustrative HPLC Parameters for Saponin Purification

| Parameter | Value |

| Column | Reversed-phase C18 (e.g., 250 x 10 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | 20-80% B over 40 minutes |

| Flow Rate | 2.0 mL/min |

| Detection | UV at 205 nm or Evaporative Light Scattering Detector (ELSD) |

| Injection Volume | 100 µL |

Structure Elucidation

The definitive identification of the purified compound as this compound requires spectroscopic analysis.

-

Nuclear Magnetic Resonance (NMR): 1H, 13C, COSY, HSQC, and HMBC NMR experiments are essential for determining the chemical structure, including the aglycone and the sugar moieties and their linkages.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight and elemental composition. Tandem MS (MS/MS) can be used to fragment the molecule and deduce the sequence of sugar units.

Quantitative Analysis

To determine the yield and purity of this compound throughout the extraction and purification process, a validated analytical HPLC method is required.

Table 2: Example Parameters for Analytical HPLC of this compound

| Parameter | Value |

| Column | Reversed-phase C18 (e.g., 150 x 4.6 mm, 3.5 µm) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30-70% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 205 nm |

| Injection Volume | 10 µL |

Experimental Workflow and Diagrams

The following diagrams illustrate the logical flow of the extraction and purification process.

Caption: Overview of the initial extraction process.

Caption: Stepwise purification workflow.

Caption: Analytical workflow for structure confirmation.

Application Notes and Protocols for the Quantification of Cyclocephaloside II

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclocephaloside II is a cycloartane-type triterpenoid (B12794562) saponin (B1150181), a class of natural products known for a wide range of biological activities. Accurate and reliable quantification of this compound is crucial for phytochemical analysis, quality control of herbal medicines, and pharmacokinetic studies in drug development. While specific validated methods for this compound are not extensively documented in publicly available literature, established analytical techniques for the quantification of structurally similar triterpenoid saponins (B1172615) can be readily adapted. This document provides a comprehensive guide to these methods, including High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Evaporative Light Scattering Detection (ELSD), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Methods Overview

The choice of analytical method for the quantification of this compound depends on the required sensitivity, selectivity, and the complexity of the sample matrix.

-

High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for the separation and quantification of saponins.

-

UV Detection: Suitable for saponins with a chromophore in their structure. The sensitivity may be limited for compounds lacking a strong UV-absorbing moiety.

-

Evaporative Light Scattering Detection (ELSD): A universal detector that is not dependent on the optical properties of the analyte, making it suitable for saponins without a UV chromophore. It provides a response proportional to the mass of the analyte.

-

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers the highest sensitivity and selectivity, making it the gold standard for bioanalytical studies and the quantification of low-level analytes in complex matrices.[1][2][3][4][5]

Quantitative Data Summary

The following tables summarize typical validation parameters for the quantification of triterpenoid saponins using HPLC-UV and LC-MS/MS, providing a reference for the expected performance of these methods for this compound analysis.

Table 1: Representative HPLC-UV Method Validation Parameters for Triterpenoid Saponin Quantification

| Analyte (Triterpenoid Saponin) | Linearity (r²) | Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (µg/mL) | Accuracy (Recovery %) | Precision (RSD %) | Reference |

| Hederacoside C | >0.999 | Not Reported | Not Reported | Not Reported | <2.0 | |

| Oleanolic Acid | >0.9999 | 0.08 | 0.24 | 94.70 - 105.81 | <2.0 | |

| Ursolic Acid | >0.9999 | 0.12 | 0.36 | 94.70 - 105.81 | <2.0 | |

| Theasaponin E1 | >0.999 | 15.0 | 50.0 | 95.0 - 105.0 | <5.0 |

Table 2: Representative LC-MS/MS Method Validation Parameters for Triterpenoid Saponin Quantification

| Analyte (Triterpenoid Saponin) | Linearity (r²) | Limit of Quantitation (LOQ) (ng/mL) | Accuracy (RE %) | Precision (RSD %) | Matrix Effect (%) | Reference |

| Polyphyllin I | >0.995 | 2.4 | -10.5 to 11.2 | <15.0 | 87.4 to 105.4 | |

| Polyphyllin II | >0.995 | 2.4 | -8.9 to 9.5 | <15.0 | 89.1 to 103.2 | |

| Gracillin | >0.995 | 2.4 | -11.8 to 12.5 | <15.0 | 90.2 to 104.8 |

Experimental Protocols

Protocol 1: Quantification of this compound by HPLC-UV/ELSD

This protocol provides a general framework for the development of an HPLC method for the quantification of this compound. Optimization of chromatographic conditions will be necessary.

1. Sample Preparation (from Plant Material)

-

Drying and Grinding: Dry the plant material (e.g., roots, leaves of Astragalus species) at a controlled temperature (e.g., 40-50°C) to a constant weight. Grind the dried material into a fine powder (e.g., 40-60 mesh).

-

Extraction:

-

Accurately weigh about 1.0 g of the powdered plant material.

-

Extract with a suitable solvent, such as methanol (B129727) or 70% ethanol, using ultrasonication (e.g., 30 minutes, 3 times) or Soxhlet extraction.

-

Combine the extracts and evaporate the solvent under reduced pressure.

-

Redissolve the dried extract in a known volume of the mobile phase and filter through a 0.45 µm syringe filter before HPLC analysis.

-

2. Chromatographic Conditions

-

Instrumentation: A High-Performance Liquid Chromatography system equipped with a UV-Vis or Evaporative Light Scattering Detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used for saponin analysis.

-

Mobile Phase: A gradient elution is typically employed.

-

Solvent A: Water with an additive like 0.1% formic acid or acetic acid.

-

Solvent B: Acetonitrile (B52724) or methanol.

-

A representative gradient could be: 0-10 min, 20-40% B; 10-30 min, 40-70% B; 30-35 min, 70-20% B; 35-40 min, 20% B. The gradient should be optimized to achieve good resolution of this compound from other components.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25-30°C.

-

Injection Volume: 10-20 µL.

-

Detection:

-

UV: Monitor at a wavelength where this compound shows maximum absorbance (if any). If the absorbance is weak, a low wavelength (e.g., 205-210 nm) may be used.

-

ELSD: Nebulizer temperature: 40-60°C; Evaporator temperature: 60-80°C; Gas (Nitrogen) flow rate: 1.5-2.5 L/min.

-

3. Calibration Curve

-

Prepare a stock solution of a this compound reference standard in methanol.

-

Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the expected concentration range in the samples.

-

Inject each standard solution into the HPLC system and record the peak area.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standard.

4. Quantification

-

Inject the prepared sample solutions into the HPLC system.

-

Identify the peak corresponding to this compound based on the retention time of the reference standard.

-

Calculate the concentration of this compound in the samples using the regression equation from the calibration curve.

Protocol 2: Quantification of this compound by LC-MS/MS

This protocol outlines a highly sensitive and selective method for the quantification of this compound, particularly suitable for complex matrices like plasma or tissue extracts.

1. Sample Preparation (from Biological Matrix, e.g., Plasma)

-

Protein Precipitation:

-

To 100 µL of plasma sample, add 300 µL of a precipitating solvent (e.g., acetonitrile or methanol) containing an appropriate internal standard (IS) (e.g., a structurally similar saponin not present in the sample).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at high speed (e.g., 13,000 rpm for 10 minutes).

-

-

Supernatant Transfer: Transfer the clear supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the residue in a known volume (e.g., 100 µL) of the initial mobile phase.

-

Filtration: Filter through a 0.22 µm syringe filter before injection.

2. LC-MS/MS Conditions

-

Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Column: A reversed-phase C18 or UPLC BEH C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size) for faster analysis.

-

Mobile Phase: A gradient elution similar to the HPLC protocol, but with MS-compatible additives.

-

Solvent A: 0.1% formic acid in water.

-

Solvent B: 0.1% formic acid in acetonitrile or methanol.

-

-

Flow Rate: 0.2-0.4 mL/min.

-

Column Temperature: 30-40°C.

-

Injection Volume: 5-10 µL.

-

Mass Spectrometry Parameters:

-

Ionization Mode: Electrospray ionization (ESI) in positive or negative ion mode, to be optimized for this compound.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: The precursor ion (e.g., [M+H]⁺ or [M-H]⁻) and a specific product ion for both this compound and the internal standard need to be determined by direct infusion of the standards into the mass spectrometer.

-

Optimization: Optimize MS parameters such as declustering potential, collision energy, and cell exit potential for each MRM transition to maximize signal intensity.

-

3. Calibration and Quantification

-

Prepare calibration standards by spiking known amounts of this compound reference standard into a blank biological matrix (e.g., drug-free plasma).

-

Process the calibration standards and quality control (QC) samples along with the unknown samples using the same sample preparation procedure.

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.

-

Quantify this compound in the unknown samples using the calibration curve.

Visualization of Relevant Signaling Pathways

Cycloastragenol, the aglycone of this compound, has been reported to modulate several signaling pathways associated with cellular aging and inflammation. Understanding these pathways is crucial for elucidating the mechanism of action of this compound.

Caption: General experimental workflow for the quantification of this compound.

Caption: Cycloastragenol may inhibit cellular senescence via the PI3K/AKT/mTOR pathway.

Caption: Cycloastragenol may activate telomerase through the JAK/STAT signaling pathway.

Caption: Cycloastragenol can activate the Nrf2 pathway, leading to antioxidant effects.

References

- 1. benchchem.com [benchchem.com]

- 2. Fast and Sensitive LC-MS/MS Method for the Quantitation of Saponins in Various Sugar Beet Materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. An LC-MS/MS method for simultaneous determination of nine steroidal saponins from Paris polyphylla var. in rat plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantitative Determination of Cyclocephaloside II in Plant Extracts using a Novel HPLC-MS/MS Method

Abstract

This application note describes a sensitive and selective High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative analysis of Cyclocephaloside II, a cycloartane-type triterpenoid (B12794562) saponin (B1150181). The method is suitable for the determination of this compound in plant extracts and other botanical matrices. The protocol outlines sample preparation, chromatographic conditions, and mass spectrometric parameters. This method is intended for use by researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a naturally occurring cycloartane (B1207475) triterpenoid saponin with the molecular formula C₄₃H₇₀O₁₅ and a molecular weight of 827.01 g/mol . Triterpenoid saponins (B1172615) are a diverse group of plant secondary metabolites known for their wide range of biological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects. Accurate and sensitive quantification of these compounds is crucial for quality control of herbal medicines, pharmacokinetic studies, and understanding their mechanism of action. This application note provides a detailed protocol for a robust HPLC-MS/MS method for the detection and quantification of this compound.

Experimental

Sample Preparation

A solid-phase extraction (SPE) method is recommended for the cleanup and concentration of this compound from plant extracts.

Protocol:

-

Extraction:

-

Accurately weigh 1.0 g of the dried and powdered plant material.

-

Add 20 mL of 80% methanol (B129727) in water.

-

Sonication for 30 minutes at 40°C.

-

Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Collect the supernatant. Repeat the extraction process twice more with 20 mL of 80% methanol each time.

-

Combine the supernatants and evaporate to dryness under reduced pressure.